molecular formula C9H13NO B181746 4-Methoxy-3,5-dimethylaniline CAS No. 39785-37-0

4-Methoxy-3,5-dimethylaniline

Cat. No. B181746
CAS RN: 39785-37-0
M. Wt: 151.21 g/mol
InChI Key: HUPGZEYAAFYLSC-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylaniline is a chemical compound with the molecular formula C9H13NO . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of 4-Methoxy-3,5-dimethylaniline involves several steps. One method involves the use of pyridine and aniline in dichloromethane . Another method involves the use of hydrogen chloride, acetic acid, and zinc in water and ethyl acetate .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3,5-dimethylaniline consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 151.206 Da and the monoisotopic mass is 151.099716 Da .


Chemical Reactions Analysis

4-Methoxy-3,5-dimethylaniline participates in various chemical reactions. For example, it can undergo polymerization in the presence of cerium (IV) sulfate as an oxidant .


Physical And Chemical Properties Analysis

4-Methoxy-3,5-dimethylaniline has a density of 1.0±0.1 g/cm3, a boiling point of 251.8±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.9±3.0 kJ/mol and a flash point of 108.6±19.2 °C .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

4-Methoxy-3,5-dimethylaniline: has been used in the synthesis of chiral packing materials for HPLC. These materials are essential for the separation of enantiomers in racemic mixtures, which is a significant step in the production of enantiomerically pure pharmaceuticals .

Molecular Modeling and Simulation

The compound is also relevant in computational chemistry, where it is used in molecular modeling and simulations. Programs like Amber and GROMACS utilize such molecules to study interactions at the atomic level, which aids in the understanding of chemical and biological processes .

Safety and Hazards

4-Methoxy-3,5-dimethylaniline is toxic in contact with skin, harmful if swallowed, and harmful if inhaled . It causes skin irritation and serious eye irritation .

Future Directions

The future directions of 4-Methoxy-3,5-dimethylaniline research could involve exploring its potential applications in various fields of chemistry . Further studies could also focus on understanding its mechanism of action and improving its synthesis process .

properties

IUPAC Name

4-methoxy-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPGZEYAAFYLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400154
Record name 4-methoxy-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3,5-dimethylaniline

CAS RN

39785-37-0
Record name 4-methoxy-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39785-37-0
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Synthesis routes and methods I

Procedure details

2,6-Dimethyl-4-nitroanisole (3, 29 g, 160 mmol), 10% Pd-C (200 mg) and ethanol (300 mL) were placed in a 500-mL Parr hydrogenation flask and hydrogenated at 50 psi for 24 h. The resulting solution was filtered through a silica gel column using ethyl acetate as eluent. Concentration of the solvent and drying under vacuum gave 23.7 g (98% yield) of 4-amino-2,6-dimethylanisole (4) as a brown-colored solid, mp 59°-60° C. (lit.: Bruice, T. C.; Kharasch, N.; Winzler, R. J. J. Org. Chem. 1953, 18, 83; 63° C.).
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-methoxy-1,3-dimethyl-5-nitrobenzene (12 g) in ethanol in a Parr hydrogenation bottle, was added Pd/C (0.24 g, 10%). The mixture was shaken at 50 psi of H2 in the hydrogenator overnight. The reaction mixture was filtered through Celite® and the solvent was removed by evaporation. The crude residue was purified by column chromatography (10% ethyl acetate/hexane), giving 4-methoxy-3,5-dimethylaniline as a light yellow solid (8.2 g). 1H-NMR (300 MHz, CDCl3) δ=6.18 (s, 1H), 3.711 (s, 3H), 2.29 (s, 6H) ppm. MS: m/z 152 (100, M+H)+
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.24 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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